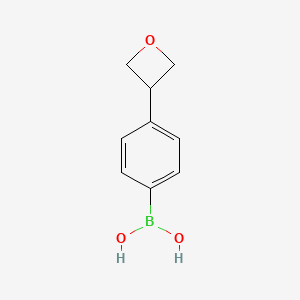![molecular formula C17H17FN2O4S2 B2522218 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895473-48-0](/img/structure/B2522218.png)
2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of alkyl 2-aminobenzo[b]thiophene-3-carboxylates. The core structure of this compound is based on the tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system containing both benzene and thiophene rings. The presence of the 4-fluorophenylsulfonyl group and the acetamido substituent indicates that this compound may have been designed for specific interactions in biological systems, possibly as a pharmaceutical agent.
Synthesis Analysis
The synthesis of related compounds, specifically alkyl 2-aminobenzo[b]thiophene-3-carboxylates, has been reported to involve the Gewald three-component reaction. This reaction typically includes cyclohexanones, alkyl cyanoacetates, and sulfur as starting materials. The resulting alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates undergo dehydrogenation in benzonitrile under an air atmosphere to yield the desired products in good to excellent yields . Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with additional steps to introduce the sulfonylacetamido moiety.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrahydrobenzo[b]thiophene backbone. The 4-fluorophenylsulfonyl group would be expected to influence the electronic properties of the molecule due to the electronegative fluorine atom. The acetamido group could potentially engage in hydrogen bonding, affecting the compound's solubility and reactivity. However, specific molecular structure analysis such as X-ray crystallography or NMR spectroscopy data is not provided in the given papers .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present. The sulfonyl group could make the compound a potential electrophile, susceptible to nucleophilic attack. The presence of the acetamido group suggests that the compound could participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The tetrahydrobenzo[b]thiophene core may undergo further functionalization or participate in aromatic substitution reactions. However, specific chemical reactions involving the compound are not discussed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The compound's solubility in organic solvents and water would be determined by the presence of the sulfonyl and acetamido groups. The melting point and boiling point would depend on the molecular weight and the strength of intermolecular forces such as hydrogen bonding. The compound's stability could be assessed by its resistance to hydrolysis and oxidation. However, the provided papers do not offer specific data on the physical and chemical properties of this compound .
Applications De Recherche Scientifique
Cytotoxic Activity
Research has explored the synthesis of sulfonamide derivatives, including those structurally related to the specified compound, to assess their cytotoxic activity against cancer cell lines. For instance, certain sulfonamide derivatives have been synthesized and evaluated in vitro for anticancer activity against breast and colon cancer cell lines, with some compounds showing promising potency (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, R. K., 2015) Ghorab et al., 2015.
Antimicrobial Evaluation
Another study focused on synthesizing and characterizing compounds for antimicrobial evaluation. The research included the synthesis of various derivatives through condensation reactions, demonstrating a methodology that could be applicable to the synthesis of the given compound for similar purposes (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021) Talupur et al., 2021.
Polymer Science
The compound's structural motif has been implicated in the preparation of advanced materials, such as aromatic polyamides. Research into ether-sulfone-dicarboxylic acids, which share some similarity in functional groups with the target compound, led to the development of polymers with notable solubility and thermal properties (Hsiao, S., & Huang, P., 1997) Hsiao & Huang, 1997.
Anti-inflammatory Agents
Compounds bearing the benzo[b]thiophene core have been evaluated for their anti-inflammatory properties. A study involving the synthesis of C5-substituted benzo[b]thiophenes from an acetamido precursor demonstrated potent anti-inflammatory activity, suggesting a potential research pathway for the compound (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009) Radwan et al., 2009.
Propriétés
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S2/c18-10-5-7-11(8-6-10)26(23,24)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)25-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTFGMKXSBGWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)

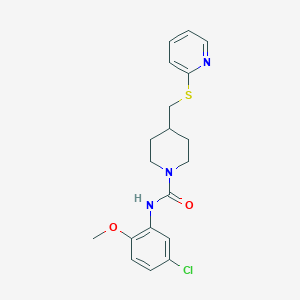
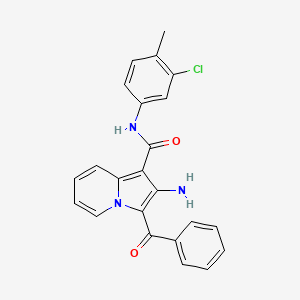
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)
![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)
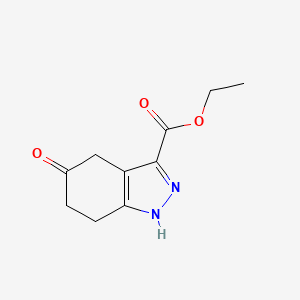
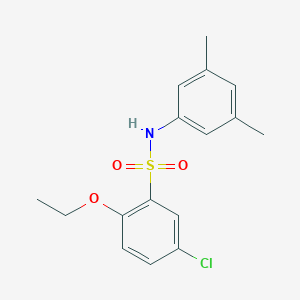

![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)
